molecular formula C8H11ClN2O2 B1504177 (3-Methyl-4-nitrophenyl)methanamine hydrochloride CAS No. 1037397-91-3

(3-Methyl-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B1504177
CAS No.: 1037397-91-3
M. Wt: 202.64 g/mol
InChI Key: RKFNWTQNFSVLQA-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Biological Activity

(3-Methyl-4-nitrophenyl)methanamine hydrochloride, with the CAS number 1037397-91-3, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a methyl group and a nitro group on the phenyl ring, suggests potential biological activities that merit detailed investigation. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C8H10ClN3O2\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}_2

This structure indicates the presence of both an amine and a nitro functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the amine group facilitates hydrogen bonding and ionic interactions with enzymes or receptors involved in disease processes.

Biological Activity

Research indicates that derivatives of (3-Methyl-4-nitrophenyl)methanamine exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been evaluated for their ability to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is essential for bacterial communication and biofilm formation.
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies suggest that modifications to the nitrophenyl moiety can enhance binding affinity and selectivity towards target enzymes.
  • Potential Anticancer Properties : Preliminary research suggests that similar nitroaniline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Biofilm Inhibition : A study demonstrated that analogs of this compound significantly inhibited biofilm formation in Staphylococcus aureus. The minimum biofilm inhibitory concentration (MBIC) was notably lower compared to standard antibiotics, indicating enhanced efficacy against biofilm-associated infections .
  • Antibacterial Efficacy : Another research effort focused on evaluating the antibacterial activity against various strains of bacteria. The results indicated that at specific concentrations, the compound exhibited bactericidal effects comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
This compound1037397-91-3Antimicrobial, enzyme inhibition
(2-Nitrophenyl)methanamine1904-78-5Antibacterial, enzyme inhibition
(4-Nitro-1,3-phenylene)dimethanamine122509-23-3Moderate antibacterial activity

This table highlights how structural variations influence biological activities across similar compounds.

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6-4-7(5-9)2-3-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFNWTQNFSVLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680696
Record name 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037397-91-3
Record name 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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